molecular formula C12H19ClN2O2S B2545341 6-chloro-N-(5-methylhexan-2-yl)pyridine-3-sulfonamide CAS No. 1184541-82-9

6-chloro-N-(5-methylhexan-2-yl)pyridine-3-sulfonamide

Cat. No.: B2545341
CAS No.: 1184541-82-9
M. Wt: 290.81
InChI Key: JRIIEUBLSFTBHJ-UHFFFAOYSA-N
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Description

6-chloro-N-(5-methylhexan-2-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-chloro-N-(5-methylhexan-2-yl)pyridine-3-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine-3-sulfonyl chloride and 6-chloro-5-methylhexan-2-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

    Procedure: The pyridine-3-sulfonyl chloride is reacted with 6-chloro-5-methylhexan-2-amine in an appropriate solvent like dichloromethane at a controlled temperature to yield the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the reaction mixture.

    Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the product.

    Purification: Employing techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 6-chloro-N-(5-methylhexan-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonamide group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.

    Oxidation Products: Oxidation can lead to the formation of sulfone derivatives.

    Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

6-chloro-N-(5-methylhexan-2-yl)pyridine-3-sulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as an antimicrobial and antiviral agent due to the presence of the sulfonamide group.

    Biological Studies: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It finds use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 6-chloro-N-(5-methylhexan-2-yl)pyridine-3-sulfonamide involves:

    Molecular Targets: The compound targets specific enzymes or proteins, inhibiting their activity.

    Pathways Involved: It may interfere with metabolic pathways by binding to active sites of enzymes, thereby preventing substrate binding and subsequent reactions.

Comparison with Similar Compounds

    N-(5-methylhexan-2-yl)pyridine-3-sulfonamide: Lacks the chloro group, which may affect its reactivity and biological activity.

    6-chloro-N-(hexan-2-yl)pyridine-3-sulfonamide: Similar structure but with a different alkyl chain length, influencing its physical and chemical properties.

Uniqueness: The presence of the chloro group and the specific alkyl chain in 6-chloro-N-(5-methylhexan-2-yl)pyridine-3-sulfonamide makes it unique, potentially offering distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

6-chloro-N-(5-methylhexan-2-yl)pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN2O2S/c1-9(2)4-5-10(3)15-18(16,17)11-6-7-12(13)14-8-11/h6-10,15H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRIIEUBLSFTBHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCC(C)NS(=O)(=O)C1=CN=C(C=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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